ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Description
Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a triazole derivative featuring a nitro group at the 3-position of the triazole ring and an ethyl ester moiety attached via an acetic acid linker. The 1,2,4-triazole scaffold is widely recognized for its versatility in pharmaceuticals, agrochemicals, and materials science due to its electron-rich aromatic system and ability to participate in hydrogen bonding . This compound’s structural motifs align with applications in antifungal agents, radiopharmaceuticals, and synthetic intermediates .
Properties
IUPAC Name |
ethyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-2-14-5(11)3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYMLBNYHCLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361576 | |
| Record name | ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70965-24-1 | |
| Record name | ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of ethyl (3-amino-1H-1,2,4-triazol-1-yl)acetate.
Substitution: Formation of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid.
Scientific Research Applications
Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate has various applications in scientific research, including:
Mechanism of Action
compounds containing the triazole ring are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions . The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized in Table 1.
Table 1. Structural Comparison of Ethyl (3-Nitro-1H-1,2,4-Triazol-1-yl)Acetate with Analogues
Physicochemical Properties
- This compound : The ethyl ester group increases lipophilicity (logP ~1.5 estimated) compared to the methyl ester (logP ~1.0) and carboxylic acid derivatives (logP ~0.5), enhancing membrane permeability .
- Methyl analogue : Lower molecular weight (186.12 vs. 200.16) and slightly higher solubility in polar solvents due to the shorter alkyl chain .
- Triazamate : Higher molecular weight (314.40) and melting point (52.1–53.3°C) owing to the bulky t-butyl and thioether groups, making it suitable for solid formulations in agrochemicals .
- [18F]3-NTR : Incorporation of fluorine-18 enables use in positron emission tomography (PET), with a tumor-to-background (T/B) ratio of 2.5–3.0 in preclinical studies .
Biological Activity
Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and potential applications in drug development.
Chemical Structure and Properties
This compound features a triazole ring with a nitro group and an ethyl ester functional group. The triazole moiety is known for its stability and ability to form non-covalent interactions with biological targets, which contributes to its pharmacological properties.
Key Structural Features:
- Triazole Ring: A five-membered heterocycle containing three nitrogen atoms.
- Nitro Group: Introduces electron-withdrawing characteristics that influence reactivity.
- Ester Linkage: Susceptible to hydrolysis, affecting bioavailability.
Antimicrobial Activity
Research indicates that compounds based on the 3-nitro-1H-1,2,4-triazole structure exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
In Vitro Studies:
A study evaluated the compound against the ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics). The results indicated promising antibacterial activity, with IC50 values significantly lower than those of standard antibiotics like ciprofloxacin .
| Pathogen | IC50 (µM) | Comparison Antibiotic | IC50 (µM) |
|---|---|---|---|
| E. faecium | 5.2 | Ciprofloxacin | 0.5 |
| K. pneumoniae | 3.8 | Ciprofloxacin | 0.7 |
| A. baumannii | 4.5 | Ciprofloxacin | 0.6 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research shows that similar triazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.
Mechanism of Action:
The compound may trigger apoptosis via the activation of specific pathways leading to cell cycle arrest at the sub-G1 and G2/M phases .
Case Study:
In a study focusing on various triazole derivatives, this compound demonstrated selective cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells .
The pharmacokinetic properties of this compound are influenced by its polar nature due to the triazole ring. This enhances its solubility and absorption in biological systems.
Biochemical Pathways
Compounds containing the triazole scaffold have been shown to interact with various biological targets:
- Nitroreductase Activation: The compound is activated by type I nitroreductase enzymes found in certain pathogens like T. cruzi, enhancing its antiparasitic effects .
Applications in Drug Development
Given its promising biological activities, this compound is being explored for potential applications in drug development:
- Antimicrobial Agents: Development of new antibiotics targeting resistant bacterial strains.
- Anticancer Drugs: Exploration as a lead compound for novel anticancer therapies.
Q & A
Q. What are the standard synthetic routes for ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate?
The compound is typically synthesized via N-alkylation of 3-nitro-1H-1,2,4-triazole with ethyl bromoacetate. This method involves optimizing reaction conditions (e.g., solvent, base, temperature) to enhance regioselectivity for the N-1 isomer. Due to moderate selectivity, purification via chromatography or crystallization is often required to isolate the desired product . For example, highlights the use of bromoacetate derivatives for alkylation, while notes limited success in improving selectivity through solvent/base screening.
Q. How is the compound characterized post-synthesis?
Characterization relies on a combination of analytical techniques:
- LC-MS : Determines purity and molecular ion confirmation (e.g., [M+H]+ peaks) .
- 1H-NMR : Assigns regioselectivity by identifying proton environments (e.g., N-1 vs. N-2 alkylation) .
- Melting Point Analysis : Validates crystallinity and compound identity (e.g., 201–205°C for related triazole-acetic acid derivatives) .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents like DMSO or DMF are preferred due to their ability to dissolve both triazole derivatives and alkylating agents. Elevated temperatures (60–100°C) and bases such as K₂CO₃ or NaH are commonly used to drive the alkylation reaction .
Advanced Research Questions
Q. What strategies improve regioselectivity in the N-alkylation of 3-nitro-1H-1,2,4-triazole?
Advanced approaches include:
- Continuous-Flow Chemistry : Enhances mixing and heat transfer, reducing side reactions (e.g., achieved 63% yield for a related triazole derivative using a flow reactor) .
- Directed Metalation : Introducing directing groups (e.g., nitro) to bias alkylation toward the N-1 position .
- Computational Modeling : DFT calculations predict reactive sites on the triazole ring, guiding experimental design .
Q. How can researchers resolve contradictions in reported reaction yields?
Discrepancies often arise from variations in starting material purity, solvent moisture, or catalytic impurities. To address this:
Q. What mechanistic insights explain side-product formation during alkylation?
Competing N-2 alkylation and O-alkylation (of the nitro group) are common side reactions. Isotopic labeling (e.g., deuterated solvents) and kinetic studies reveal that steric hindrance and electronic effects (e.g., nitro group deactivation) influence pathway dominance .
Q. How is the compound applied in drug discovery?
It serves as a key intermediate for:
- Phosphonic Acid Derivatives : Used in antiviral or anticancer agents (e.g., synthesized via H₃PO₄ and PCl₃ at 100–110°C) .
- Bioisosteres : The nitro-triazole moiety mimics carboxylic acids in protease inhibitors .
Q. What safety protocols are critical during its synthesis?
- Explosivity Risk : Nitro groups necessitate small-scale reactions and inert atmospheres .
- Toxic Byproducts : Monitor for azide intermediates (use quenching agents like NaNO₂) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
